molecular formula C8H12N2O2S B13629818 4-Amino-2,6-dimethyl-benzenesulfonamide CAS No. 67214-71-5

4-Amino-2,6-dimethyl-benzenesulfonamide

Cat. No.: B13629818
CAS No.: 67214-71-5
M. Wt: 200.26 g/mol
InChI Key: QLIGKLIZJRSVIN-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound has a molecular formula of C8H12N2O2S and a molecular weight of 200.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2,6-dimethylaniline followed by amination. One common method includes the reaction of 2,6-dimethylaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the sulfonamide .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2,6-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its role in developing new antibacterial drugs.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,6-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of methyl groups can affect its solubility and interaction with biological targets, making it distinct from other sulfonamides .

Properties

CAS No.

67214-71-5

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

4-amino-2,6-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12)

InChI Key

QLIGKLIZJRSVIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)C)N

Origin of Product

United States

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